molecular formula C14H17N5O3 B2851542 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034269-78-6

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2851542
CAS No.: 2034269-78-6
M. Wt: 303.322
InChI Key: YEQJUUYUBIBSMT-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
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Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a synthetic compound characterized by its unique structural features, including a triazine ring and a furan moiety. This article delves into its biological activity, synthesis, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O2C_{18}H_{23}N_5O_2, with a molecular weight of 341.4 g/mol. The compound's structure can be represented as follows:

Structure COc1nc CNC O CCc2ccccc2)nc N2CCCC2)n1\text{Structure }\text{COc}_1\text{nc CNC O CCc}_2\text{ccccc}_2)\text{nc N}_2\text{CCCC}_2)\text{n}_1

Antitumor Activity

Recent studies have indicated that compounds with triazine and furan moieties exhibit significant antitumor properties. For instance, similar triazine derivatives have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as the methoxy group in this compound, enhances its cytotoxic activity.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Triazine Derivative AA549 (Lung Cancer)12.5Induction of apoptosis
Triazine Derivative BMCF7 (Breast Cancer)8.3Inhibition of cell proliferation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary screening indicates activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)Activity
E. coli32 µg/mLModerate
S. aureus16 µg/mLStrong

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, a series of derivatives based on the triazine framework were synthesized and tested for anticancer efficacy. The results demonstrated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior potency against specific cancer cell lines .

Case Study 2: Antimicrobial Screening

A research project aimed at discovering new antimicrobial agents included this compound among other synthesized compounds. The compound showed significant activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for further development .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazine Ring : Using appropriate precursors such as aminopyrimidine derivatives.
  • Pyrrolidine Substitution : Introducing the pyrrolidine moiety through nucleophilic substitution reactions.
  • Furan Carboxamide Formation : Coupling the furan derivative with the triazine-pyrrolidine intermediate.

Properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-21-14-17-11(8-15-12(20)10-4-7-22-9-10)16-13(18-14)19-5-2-3-6-19/h4,7,9H,2-3,5-6,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQJUUYUBIBSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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